Z-FF-FMK vs. Z-FY-CHO: 2.25-Fold Superior Inhibition of SARS-CoV S-Mediated Entry
Z-FF-FMK inhibits SARS-CoV spike protein-mediated viral entry with an IC95 value of 0.8 mM, demonstrating 2.25-fold higher potency compared to Z-FY-CHO, which requires an IC95 of 1.8 mM to achieve equivalent inhibition [1]. Both compounds show no inhibition of VSV-G-mediated entry at concentrations up to 10 mM, confirming that the differential effect is target-pathway specific rather than a general cytotoxicity artifact [1].
| Evidence Dimension | IC95 for inhibition of SARS-CoV S-mediated viral entry |
|---|---|
| Target Compound Data | 0.8 mM |
| Comparator Or Baseline | Z-FY-CHO: 1.8 mM |
| Quantified Difference | 2.25-fold lower IC95 |
| Conditions | 293T cells transfected with ACE2, pseudovirus entry assay |
Why This Matters
This provides procurement justification for Z-FF-FMK over Z-FY-CHO in coronavirus entry studies, where a 2.25-fold potency advantage directly translates to lower compound consumption and reduced off-target risk.
- [1] Simmons, G., et al. (2005). Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry. Proceedings of the National Academy of Sciences, 102(33), 11876-11881. Supporting Table 1. View Source
